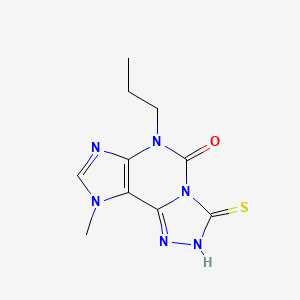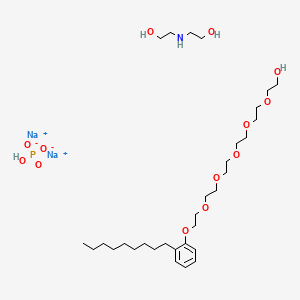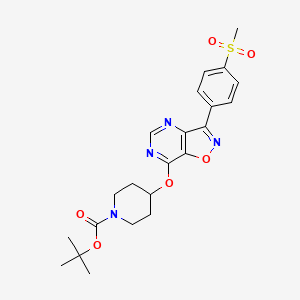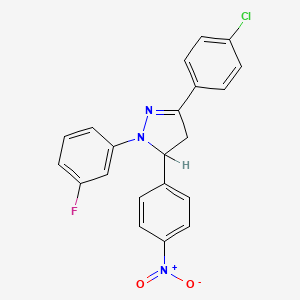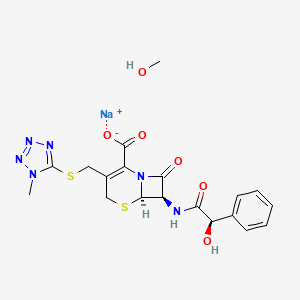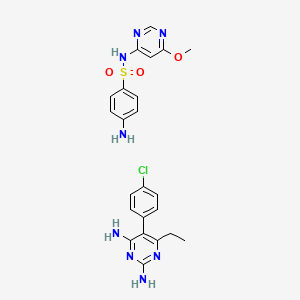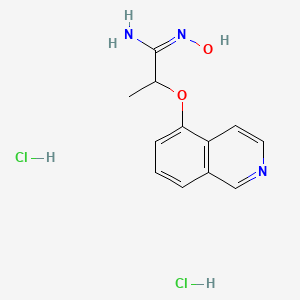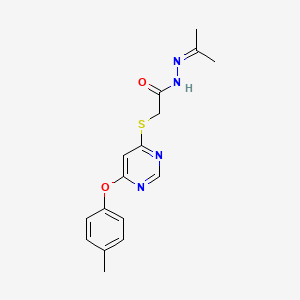
Acetic acid, ((6-(4-methylphenoxy)-4-pyrimidinyl)thio)-, (1-methylethylidene)hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, ((6-(4-methylphenoxy)-4-pyrimidinyl)thio)-, (1-methylethylidene)hydrazide is a complex organic compound with a unique structure that combines acetic acid, pyrimidine, and phenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, ((6-(4-methylphenoxy)-4-pyrimidinyl)thio)-, (1-methylethylidene)hydrazide typically involves multiple steps. The process begins with the preparation of the pyrimidine core, followed by the introduction of the phenoxy and thio groups. The final step involves the formation of the hydrazide derivative. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, ((6-(4-methylphenoxy)-4-pyrimidinyl)thio)-, (1-methylethylidene)hydrazide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thio group to a thiol or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.
Scientific Research Applications
Acetic acid, ((6-(4-methylphenoxy)-4-pyrimidinyl)thio)-, (1-methylethylidene)hydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of acetic acid, ((6-(4-methylphenoxy)-4-pyrimidinyl)thio)-, (1-methylethylidene)hydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or research outcomes.
Comparison with Similar Compounds
Similar Compounds
- Acetic acid, (4-methylphenoxy)-, 2-[[(4-methoxyphenyl)amino]thioxomethyl]hydrazide
- 2-Propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)-
Uniqueness
Acetic acid, ((6-(4-methylphenoxy)-4-pyrimidinyl)thio)-, (1-methylethylidene)hydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and research tools.
Properties
CAS No. |
137927-76-5 |
|---|---|
Molecular Formula |
C16H18N4O2S |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
2-[6-(4-methylphenoxy)pyrimidin-4-yl]sulfanyl-N-(propan-2-ylideneamino)acetamide |
InChI |
InChI=1S/C16H18N4O2S/c1-11(2)19-20-14(21)9-23-16-8-15(17-10-18-16)22-13-6-4-12(3)5-7-13/h4-8,10H,9H2,1-3H3,(H,20,21) |
InChI Key |
WGLBGCUPVKRJDW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=CC(=NC=N2)SCC(=O)NN=C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


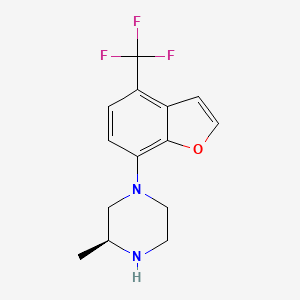

![N-(3-methylphenyl)-N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]propanamide;oxalic acid](/img/structure/B12771591.png)
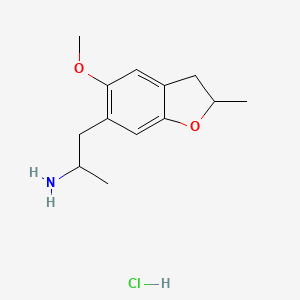
![N'-(2-aminoethyl)ethane-1,2-diamine;2-[(4-methylphenoxy)methyl]oxirane](/img/structure/B12771612.png)


